4-bromo-N-(furan-2-ylmethyl)-5-methoxy-2-methylbenzenesulfonamide
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Description
“4-bromo-N-[(furan-2-yl)methyl]-5-methoxy-2-methylbenzene-1-sulfonamide” is a chemical compound with the molecular formula C12H10BrNO2 . It has a molecular weight of 280.12 . The compound is also known as 4-bromo-N-(2-furylmethyl)benzamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10BrNO2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
The compound has a molecular weight of 280.12 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved papers.Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Mode of Action
It’s worth noting that furan-containing compounds are often involved in various chemical reactions, including radical bromination .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of reactions, including suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The stability of boronic esters, which are often used in the synthesis of such compounds, can influence their bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, handling conditions such as ventilation, protective clothing, and avoidance of dust and aerosols can impact the compound’s stability and reactivity .
Properties
IUPAC Name |
4-bromo-N-(furan-2-ylmethyl)-5-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO4S/c1-9-6-11(14)12(18-2)7-13(9)20(16,17)15-8-10-4-3-5-19-10/h3-7,15H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQBXQRUOSXKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=CO2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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